1-Methyl-4-(trifluoromethoxy)benzene
Overview
Description
1-Methyl-4-(trifluoromethoxy)benzene is a chemical compound that is part of the benzene family, with a trifluoromethoxy group and a methyl group attached to the benzene ring. While the provided papers do not directly discuss this compound, they do provide insights into the properties and reactions of structurally related compounds, which can be used to infer some aspects of 1-Methyl-4-(trifluoromethoxy)benzene.
Synthesis Analysis
The synthesis of related fluorinated benzene derivatives often involves nucleophilic aromatic substitution reactions or palladium-catalyzed cross-coupling reactions. For example, sterically hindered 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was synthesized through aromatic nucleophilic substitution . Similarly, dimethoxybis(3,3,3-trifluoropropen-1-yl)benzenes were prepared via palladium-catalyzed double cross-coupling reactions . These methods could potentially be adapted for the synthesis of 1-Methyl-4-(trifluoromethoxy)benzene.
Molecular Structure Analysis
The molecular structure of fluorinated benzene derivatives is often characterized by X-ray crystallography, as seen in the structural determination of 2-trifluoromethyl-1-[(2'-1H-tetrazle-5-yl-biphenyl-4-yl) methyl]-benzimidazole . The presence of fluorine atoms can influence the bond angles and electronic distribution within the molecule, potentially leading to unusual structural features.
Chemical Reactions Analysis
Fluorinated benzene compounds can participate in various chemical reactions. For instance, 1,2,4-Tris(trifluoromethyl)benzene undergoes selective lithiation followed by electrophilic substitution . This suggests that 1-Methyl-4-(trifluoromethoxy)benzene could also be amenable to lithiation, allowing for further functionalization of the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated benzene derivatives can be quite distinct due to the strong electronegativity of fluorine. For example, the photophysical properties of dimethoxybis(3,3,3-trifluoropropen-1-yl)benzenes show that these compounds exhibit violet fluorescence in the solid state . The presence of trifluoromethyl groups can also affect the redox properties of benzene derivatives, as seen in the case of 3-[4-(trifluoromethyl)benzyl]-menadione, which does not inhibit the mitochondrial electron transport chain but acts as a redox-active subversive substrate . These insights could be relevant to understanding the properties of 1-Methyl-4-(trifluoromethoxy)benzene.
Scientific Research Applications
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Organic Synthesis
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Synthesis of Specific Compounds
- “1-Bromo-4-(trifluoromethoxy)benzene” was used in the synthesis of 4-{[4-[(2-ethylhexyloxy)-6-(4-morpholinylmethyl)-4-trifluoromethyl][1,1-biphenyl]-3-yl]methyl}morpholine .
- The specific methods of application or experimental procedures are not provided in the source .
- The outcomes or results of the synthesis are not specified in the source .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-methyl-4-(trifluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O/c1-6-2-4-7(5-3-6)12-8(9,10)11/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXFXYQUXNXVAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375271 | |
Record name | 1-Methyl-4-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10375271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-(trifluoromethoxy)benzene | |
CAS RN |
706-27-4 | |
Record name | 1-Methyl-4-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10375271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Trifluoromethoxy)toluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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